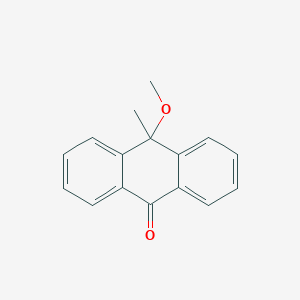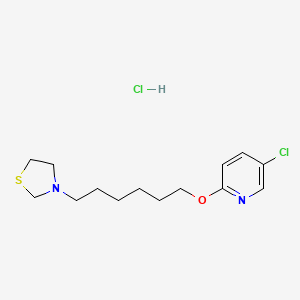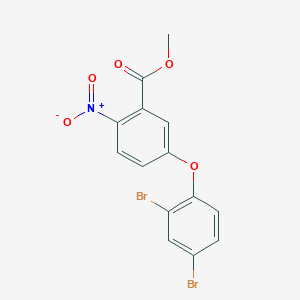
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of two bromine atoms, a nitro group, and a phenoxy group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate typically involves multi-step reactions. One common method includes the nitration of methyl benzoate followed by bromination and phenoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination. The phenoxylation step involves the reaction of the brominated nitrobenzoate with phenol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions.
Comparaison Avec Des Composés Similaires
Bifenox: Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, a herbicide with similar structural features but different halogen substituents.
2-(2’,4’-Dibromophenoxy)-3,5-dibromophenol: Another brominated phenoxy compound with potential antimicrobial properties.
Uniqueness: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its combination of substituents makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51282-61-2 |
|---|---|
Formule moléculaire |
C14H9Br2NO5 |
Poids moléculaire |
431.03 g/mol |
Nom IUPAC |
methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Br2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
Clé InChI |
QKEDWNUNCMWWTN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


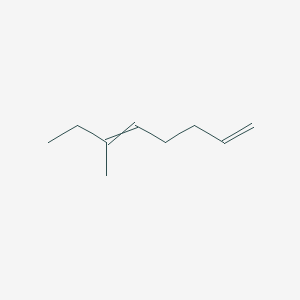
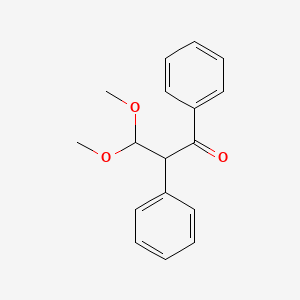

-](/img/structure/B14657079.png)
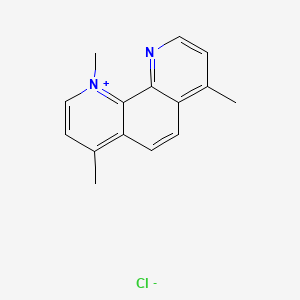
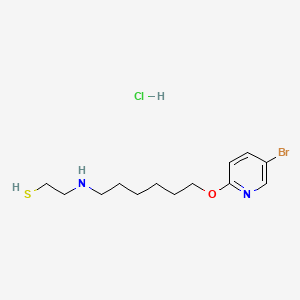
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)



